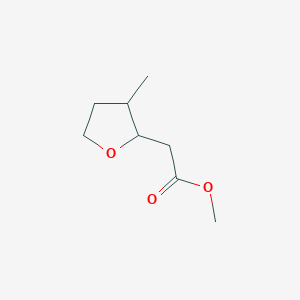

Methyl 2-(3-methyloxolan-2-yl)acetate

説明

Methyl 2-(3-methyloxolan-2-yl)acetate is a cyclic ester derivative with a five-membered oxygen-containing ring (oxolane or dioxolane, depending on the oxygen count) and an acetate side chain. Its molecular formula is C₈H₁₄O₄ (based on ), suggesting a structure combining a methyl-substituted oxygenated ring with a methyl ester group. This compound is marketed as a building block for organic synthesis, with applications in pharmaceuticals and agrochemicals (). Notably, nomenclature discrepancies exist: the formula C₈H₁₄O₄ implies a 1,3-dioxolane ring (two oxygens) rather than a single-oxygen oxolane, indicating a possible misnomer in its designation .

特性

IUPAC Name |

methyl 2-(3-methyloxolan-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6-3-4-11-7(6)5-8(9)10-2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAWNLCFAWXSOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC1CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-methyloxolan-2-yl)acetate typically involves the esterification of 3-methyloxolane-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of Methyl 2-(3-methyloxolan-2-yl)acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.

化学反応の分析

Types of Reactions: Methyl 2-(3-methyloxolan-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

科学的研究の応用

Methyl 2-(3-methyloxolan-2-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

作用機序

The mechanism of action of Methyl 2-(3-methyloxolan-2-yl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, influencing various biological processes.

類似化合物との比較

Ethyl 2-Methyl-1,3-dioxolane-2-acetate (CAS 6413-10-1)

- Structure : Ethyl ester analogue with a 1,3-dioxolane ring (two oxygens) and a methyl group at position 2.

- Molecular Formula : C₉H₁₆O₄; MW : 188.22 g/mol.

- Applications: Used as a flavoring agent (FEMA 4477, tradename Fructone), imparting fruity notes .

- Key Difference : The ethyl ester increases hydrophobicity (higher logP) compared to the methyl variant.

Ethyl 2-Amino-2-(oxolan-3-yl)acetate (CAS 87439-10-9)

- Structure: Features an amino group on the oxolane ring (single oxygen) and an ethyl ester.

- Molecular Formula: C₈H₁₅NO₃; MW: 173.21 g/mol.

- Applications: Serves as a chiral intermediate in drug synthesis due to its amino functionality .

Methyl 2-(3-Amino-2,2-dimethyloxolan-3-yl)acetate (CAS 1849944-52-0)

Bicyclic Thioacetate Derivatives ()

Ethyl 2-(Imidazol-4-yl)acetates ()

- Structure : Imidazole-linked acetate esters with aryl substituents (e.g., , Compound A).

- Molecular Formula : ~C₁₄H₁₄N₂O₂ (varies by substitution).

- Applications : Anticancer or antimicrobial agents, leveraging imidazole’s metal-binding properties .

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | MW (g/mol) | logP | CAS No. | Key Functional Groups |

|---|---|---|---|---|---|

| Methyl 2-(3-methyloxolan-2-yl)acetate | C₈H₁₄O₄ | 174.20 | ~1.2* | N/A | Dioxolane, methyl ester |

| Ethyl 2-methyl-1,3-dioxolane-2-acetate | C₉H₁₆O₄ | 188.22 | 1.5 | 6413-10-1 | Dioxolane, ethyl ester |

| Ethyl 2-amino-2-(oxolan-3-yl)acetate | C₈H₁₅NO₃ | 173.21 | -0.17 | 87439-10-9 | Oxolane, amino, ethyl ester |

| Methyl 2-(3-amino-2,2-dimethyl...) | C₉H₁₇NO₃ | 187.24 | ~0.5* | 1849944-52-0 | Oxolane, amino, dimethyl |

*Estimated based on structural analogs.

生物活性

Methyl 2-(3-methyloxolan-2-yl)acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings, including case studies and data tables.

Methyl 2-(3-methyloxolan-2-yl)acetate is classified as an ester, characterized by its unique oxolane ring structure. This compound can undergo various chemical reactions, including:

- Oxidation : Converts to carboxylic acids or ketones.

- Reduction : Converts the ester group to an alcohol.

- Substitution : The ester group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Carboxylic acids, Ketones |

| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Alcohols |

| Substitution | Amines, Thiols under basic conditions | Various substituted esters or amides |

The mechanism of action for Methyl 2-(3-methyloxolan-2-yl)acetate involves its interaction with biological molecules. The ester group can hydrolyze to release the corresponding acid and alcohol, participating in various biochemical pathways. Its structural features allow it to interact with enzymes and receptors, influencing several biological processes.

Biological Activity

Research indicates that Methyl 2-(3-methyloxolan-2-yl)acetate may exhibit a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have inhibitory effects against certain pathogens, although specific data on its efficacy is limited.

- Cytotoxicity : Investigations into its anticancer properties have shown potential against various cancer cell lines, warranting further exploration.

- Enzyme Interaction : The compound's ability to interact with specific enzymes could lead to applications in drug development.

Case Studies and Research Findings

A review of scientific literature reveals several notable findings regarding the biological activity of Methyl 2-(3-methyloxolan-2-yl)acetate:

Study on Anticancer Activity

In a study assessing the cytotoxic effects of various compounds on cancer cell lines, Methyl 2-(3-methyloxolan-2-yl)acetate was tested against MCF-7 cells. The results indicated an IC50 value suggesting moderate cytotoxicity (exact IC50 value not specified in available data). This highlights the compound's potential as a candidate for further anticancer research .

Antimicrobial Studies

While specific studies directly focusing on Methyl 2-(3-methyloxolan-2-yl)acetate's antimicrobial properties are scarce, related compounds have demonstrated significant activity against a range of bacteria and fungi. For instance, derivatives of similar esters showed broad-spectrum antimicrobial effects .

Comparison with Similar Compounds

To understand the uniqueness of Methyl 2-(3-methyloxolan-2-yl)acetate, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Methyl 2-(3-methyltetrahydrofuran-2-yl)acetate | Tetrahydrofuran derivative | Moderate cytotoxicity |

| Ethyl 4-(3-methoxybutanoyl)-5-methylthiazole | Thiazole derivative | Antimicrobial properties |

These comparisons illustrate that while Methyl 2-(3-methyloxolan-2-yl)acetate shares structural similarities with other bioactive compounds, its unique oxolane structure may confer distinct biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。